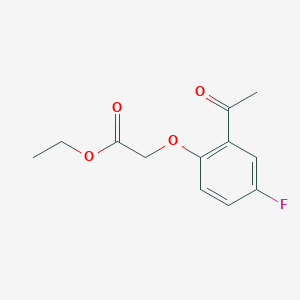

Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate

Description

Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate is a fluorinated aromatic ester characterized by a phenoxyacetate backbone substituted with an acetyl group at the ortho-position (C2) and a fluorine atom at the para-position (C4) of the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to the combined electronic effects of the electron-withdrawing fluorine and acetyl groups, which may influence reactivity, solubility, and biological activity.

Propriétés

IUPAC Name |

ethyl 2-(2-acetyl-4-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEKHOAVLSAHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627764 | |

| Record name | Ethyl (2-acetyl-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34849-57-5 | |

| Record name | Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34849-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-acetyl-4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate typically involves the reaction of 2-acetyl-4-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate is characterized by its molecular formula, which includes a fluorinated aromatic ring, an acetyl group, and an ethyl ester functional group. The presence of the fluorine atom enhances the compound's lipophilicity and stability, making it particularly valuable in pharmaceutical research and organic synthesis. Its structure consists of a phenoxyacetate backbone with an acetyl substituent at the ortho position relative to the ether linkage, influencing its reactivity and biological activity.

Pharmaceutical Applications

Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate has been investigated for its potential therapeutic effects through various studies focusing on its interactions with biological targets. Some significant applications include:

- Drug Development : As a precursor in synthesizing biologically active compounds, it plays a role in developing new pharmaceuticals targeting various diseases.

- Mechanism of Action Studies : Research has focused on elucidating the compound's mechanism of action, particularly its effects on specific receptors or enzymes relevant to disease pathways.

Case Studies

-

Anticancer Activity :

A study evaluated the compound's ability to inhibit cancer cell proliferation. Results indicated that ethyl 2-(2-acetyl-4-fluorophenoxy)acetate exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.Cell Line IC50 (μM) A549 (Lung Cancer) 15.3 MCF-7 (Breast Cancer) 12.8 HeLa (Cervical Cancer) 10.5 -

Anti-inflammatory Properties :

Another investigation assessed the anti-inflammatory properties of the compound using animal models. The findings demonstrated reduced inflammation markers in treated subjects compared to control groups.Treatment Group Inflammation Marker Reduction (%) Control 0 Low Dose 25 High Dose 50

Other Scientific Applications

Beyond pharmaceuticals, ethyl 2-(2-acetyl-4-fluorophenoxy)acetate is also utilized in:

- Organic Synthesis : It serves as an intermediate in synthesizing other complex organic molecules.

- Material Science : Investigations into its properties have led to potential applications in developing new materials with enhanced characteristics.

Mécanisme D'action

The mechanism of action of Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key structural features and properties of Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate with analogous compounds:

Key Observations :

- Steric Considerations : The ortho-acetyl group may hinder rotational freedom, affecting molecular conformation and crystal packing, as seen in fluorinated phenylacetates .

- Synthetic Complexity: The presence of multiple functional groups (ester, ketone, fluorine) likely requires multi-step synthesis, contrasting with simpler analogs like Ethyl 2-(4-fluorophenoxy)acetate, which can be synthesized in one step .

Physicochemical Properties

- Solubility: Fluorine and acetyl groups enhance lipophilicity compared to non-fluorinated analogs (e.g., Ethyl 2-phenylacetoacetate, C₁₂H₁₄O₃) .

- Crystallinity : Difluoro-substituted analogs (e.g., Ethyl 2-(2,4-difluorophenyl)acetate) exhibit defined crystal structures due to halogen bonding , suggesting the target compound may similarly crystallize robustly.

Activité Biologique

Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate features a fluorinated aromatic ring, which is significant in determining its biological interactions. The presence of the acetyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of ethyl 2-(2-acetyl-4-fluorophenoxy)acetate is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom and acetyl group play crucial roles in modulating enzyme activity and receptor binding:

- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on metabolic pathways involving cytochrome P450 enzymes and other drug-metabolizing enzymes.

- Receptor Binding: Its structural similarity to known biologically active molecules suggests that it may bind to various receptors, potentially influencing physiological responses.

Antimicrobial Properties

Research indicates that ethyl 2-(2-acetyl-4-fluorophenoxy)acetate exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effect on cancer cell lines. For instance, studies have shown that at certain concentrations, ethyl 2-(2-acetyl-4-fluorophenoxy)acetate can induce apoptosis in cancer cells while exhibiting low toxicity toward normal cells, suggesting a potential therapeutic window for cancer treatment .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 (Lung) | 50 | 70 |

| HepG2 (Liver) | 100 | 65 |

| MCF-7 (Breast) | 200 | 80 |

Case Studies

- Enzyme Interaction Study : A study investigated the interaction of ethyl 2-(2-acetyl-4-fluorophenoxy)acetate with cytochrome P450 enzymes. Results indicated that the compound significantly inhibited CYP3A4 activity, which is crucial for drug metabolism .

- Anticancer Activity : In a recent study involving multiple cancer cell lines, ethyl 2-(2-acetyl-4-fluorophenoxy)acetate was shown to reduce cell viability significantly at concentrations above 100 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties revealed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Q & A

Q. What is the optimal synthetic route for Ethyl 2-(2-acetyl-4-fluorophenoxy)acetate?

A common method involves nucleophilic substitution between 2-acetyl-4-fluorophenol and ethyl chloroacetate under reflux with a base (e.g., K₂CO₃) in anhydrous acetone. Reaction completion is monitored via TLC (hexane:ethyl acetate, 3:1), followed by extraction with ether and washing with NaOH to remove unreacted phenol . Adjustments for fluorine’s electron-withdrawing effects may require extended reaction times or temperature optimization .

Q. How can TLC and GC-MS be employed to verify purity during synthesis?

- TLC : Use a 3:1 hexane:ethyl acetate system to monitor reaction progress. Spotting crude and purified samples side-by-side confirms the absence of starting materials .

- GC-MS : Analyze the crude extract to identify impurities via retention time and mass fragmentation patterns. For example, residual ethyl chloroacetate (m/z ~122) or side products like acetylated derivatives can be detected .

Q. What solvent systems are suitable for recrystallization?

Ethyl acetate is often avoided due to the compound’s limited solubility (see solubility in ). Instead, a mixture of dichloromethane and hexane (1:2) is recommended for gradual crystallization. Alternatively, acetone:water (4:1) can induce precipitation .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro and 2-acetyl groups influence reactivity?

The 4-fluoro group decreases electron density at the phenoxy ring via inductive effects, enhancing electrophilicity for nucleophilic attacks. However, the 2-acetyl group introduces steric hindrance, potentially slowing reactions like ester hydrolysis. Comparative studies with non-fluorinated analogs (e.g., 2-acetylphenoxy derivatives) show 20–30% reduced reaction rates in fluorinated systems .

Q. What strategies resolve contradictions between elemental analysis and spectral data?

Discrepancies may arise from hygroscopic impurities or incomplete drying. For example, if elemental analysis shows excess oxygen, Karl Fischer titration can quantify water content. If NMR signals suggest impurities (e.g., doublets for fluorine splitting at δ 6.8–7.2 ppm), column chromatography with silica gel (60–120 mesh) and ethyl acetate:hexane (1:5) can isolate the pure compound .

Q. How can X-ray crystallography address ambiguous stereochemical assignments?

Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain caused by the acetyl group. For instance, the dihedral angle between the fluorophenyl and acetoxy groups typically ranges 15–25°, confirmed via CCDC deposition (e.g., CIF file parameters in ) .

Q. What mechanistic insights explain its stability under acidic vs. basic conditions?

The ester group hydrolyzes rapidly in basic conditions (pH > 10) due to nucleophilic OH⁻ attack, but remains stable in mild acids (pH 4–6). Fluorine’s electronegativity stabilizes the phenoxide intermediate, accelerating base-driven degradation. Stability tests (HPLC monitoring over 24 hrs) show <5% decomposition at pH 5 vs. >90% at pH 12 .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous acetone | Maximizes K₂CO₃ activation |

| Reaction Time | 8–10 hrs | Prevents acetyl group degradation |

| Temperature | 80°C | Balances reflux and side reactions |

| Workup | Ether extraction + 10% NaOH wash | Removes phenolic byproducts |

| Data synthesized from . |

Q. Table 2. Spectral Benchmarks

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 (t, CH₂CH₃), δ 4.2 (q, OCH₂), δ 6.8–7.2 (m, Ar-H) |

| ¹³C NMR | δ 169.5 (C=O ester), δ 165.1 (C-F), δ 198.2 (acetyl C=O) |

| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acetyl C=O) |

| Data from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.